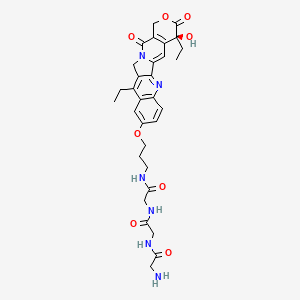

Diethyl-pythiDC

Overview

Description

Scientific Research Applications

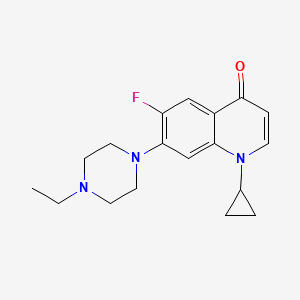

Cancer Treatment : Diethyl-pythiDC has been demonstrated to be effective in reducing malignant phenotypes of colorectal cancer (CRC) cells. It was shown that targeting P4HA1, a collagen synthesis enzyme, with Diethyl-pythiDC resulted in tumor regression in CRC patient-derived xenografts exhibiting high P4HA1 expression (Agarwal et al., 2020).

Phytanic Acid and Diabetes : Another study explored the role of phytanic acid, a natural peroxisome proliferator-activated receptor agonist, in regulating glucose metabolism. This could suggest potential implications for Diethyl-pythiDC in metabolic regulation, although this study doesn't directly involve Diethyl-pythiDC (Heim et al., 2002).

Toxicological Research : Diethyl maleate, which has a similar structure to Diethyl-pythiDC, is frequently used in toxicological research. Although it's not directly Diethyl-pythiDC, the study of similar compounds can provide insights into the potential applications and effects of Diethyl-pythiDC (Goethals et al., 1983).

Nucleic Acid Extraction : Diethyl pyrocarbonate, a compound related to Diethyl-pythiDC, was used in a method for extracting undegraded nucleic acids from plant tissues. This could indicate potential uses of Diethyl-pythiDC in molecular biology applications (Solymosy et al., 1968).

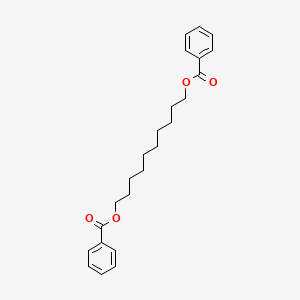

Environmental Toxicology : In the field of environmental toxicology, studies involving compounds like Diethyl phthalate, which shares a part of its chemical structure with Diethyl-pythiDC, can provide insights into environmental impacts and degradation processes (Zhang et al., 2016).

Future Directions

Diethyl-pythiDC has been shown to reduce proliferation, decrease colony formation, and increase G2/M cell cycle arrest in pancreatic ductal adenocarcinoma (PDAC) cells . It also increased protein expression of E-cadherin, an epithelial marker, and decreased the expression of N-cadherin and vimentin, the mesenchymal protein markers . This suggests that Diethyl-pythiDC and other inhibitors of collagen prolyl 4-hydroxylases (CP4Hs) may have potential therapeutic applications in the treatment of cancer .

Relevant Papers One paper discusses the prognostic significance of prolyl 4-hydroxylase subunit alpha 1 and the therapeutic efficacy of Diethyl-pythiDC, its small molecule inhibitor, in pancreatic ductal adenocarcinoma .

properties

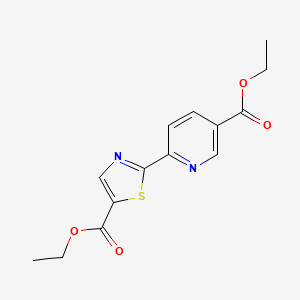

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-pythiDC | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.